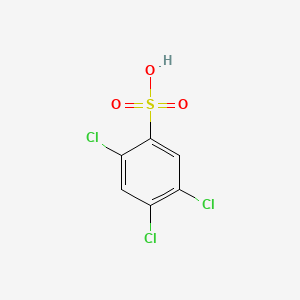

2,4,5-Trichlorobenzenesulfonic acid

描述

Contextualization within Halogenated Arenes and Sulfonic Acids

2,4,5-Trichlorobenzenesulfonic acid belongs to two important classes of organic compounds: halogenated arenes and sulfonic acids. Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the aromatic ring have been replaced by a halogen. This substitution significantly influences the molecule's reactivity and physical properties. Halogenation is a fundamental reaction in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials. chemistrytalk.org The presence of chlorine atoms on the benzene (B151609) ring of this compound makes it a member of this class.

Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO3H). This group imparts strong acidity and high polarity, often rendering the compounds water-soluble. solubilityofthings.com The sulfonation of aromatic compounds is a key industrial process for producing detergents, dyes, and catalysts. tandfonline.com The combination of the trichlorinated benzene ring and the sulfonic acid group in this compound results in a compound with distinct chemical characteristics that are exploited in various synthetic applications.

Historical Perspectives on Research and Development

The study of halogenated compounds has a long history, with early investigations dating back to the 19th century. wikipedia.org Research into halogenated pesticides and herbicides, such as those related to the phenoxyacetic acid family, intensified in the mid-20th century. pic.intherts.ac.uk While specific historical details on the initial synthesis and research of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancements in chlorination and sulfonation chemistry. The production of its precursor, 1,2,4-trichlorobenzene (B33124), and the subsequent sulfonation to yield the sulfonic acid derivative, would have been a logical extension of established industrial chemical processes. chemicalbook.com

Scope and Significance of Current Research Trajectories

Current research involving this compound and related compounds primarily focuses on its role as a synthetic intermediate and its environmental implications. The compound itself is utilized in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai Its derivative, 2,4,5-trichlorobenzenesulfonyl chloride, is a versatile reagent for creating sulfonamides, which are important in drug development, and for producing herbicides and fungicides. chemimpex.com

Furthermore, there is ongoing research into the environmental fate and degradation of chlorinated aromatic compounds. Studies have investigated the breakdown of related compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by microorganisms, which is relevant to understanding the environmental persistence of this compound. nih.gov The development of sustainable methods for synthesizing sulfonic acids is also an active area of research, aiming to create more environmentally friendly chemical processes. rsc.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C6H3Cl3O3S ontosight.ainih.gov |

| Molecular Weight | 261.5 g/mol nih.gov |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | 120-125°C ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

| CAS Number | 6378-25-2 ontosight.ai |

Synthesis and Reactions

The primary method for the synthesis of this compound involves the chlorosulfonation of 1,2,4-trichlorobenzene. chemicalbook.com This reaction is typically carried out using chlorosulfuric acid. chemicalbook.com

Key reactions involving this compound often utilize its derivative, 2,4,5-trichlorobenzenesulfonyl chloride. This sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. chemimpex.com For instance, it can be reacted with amines to produce sulfonamides, a class of compounds with a wide range of pharmaceutical applications.

Applications in Industrial and Research Settings

This compound and its derivatives have several applications in both industrial and research contexts:

Intermediate in Chemical Synthesis: It serves as a crucial intermediate in the production of various chemicals, including dyes, pigments, and pharmaceuticals. ontosight.ai

Agrochemicals: Its derivatives are used in the manufacturing of pesticides, herbicides, and fungicides. ontosight.aichemimpex.com Specifically, esters and amides of this compound have been noted for their use as crop protection agents. chemicalbook.com

Flame Retardants: The sodium salt of this compound, sodium 2,4,5-trichlorobenzenesulfonate, is used as a flame retardant. nih.gov

Analytical Chemistry: The compound can be used as a reagent in analytical chemistry. ontosight.ai

Environmental and Toxicological Profile

The environmental fate of chlorinated aromatic compounds is a significant area of study due to their potential persistence and toxicity. While specific data on the environmental degradation of this compound is limited, research on related compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2,4,5-trichlorophenol (B144370) provides some insight. nih.govepa.gov Studies have shown that some fungi can degrade 2,4,5-T, though the rates can be slow. nih.gov

From a toxicological perspective, this compound is considered hazardous and corrosive, capable of causing skin and eye irritation. ontosight.ai Its precursor, 2,4,5-trichlorophenol, is known to be irritating to the eyes, nose, pharynx, and lungs in humans. epa.gov

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKKDPOPIKMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045072 | |

| Record name | 2,4,5-Trichlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6378-25-2 | |

| Record name | 2,4,5-Trichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROBENZENESULPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79E5O201YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,5 Trichlorobenzenesulfonic Acid

Sulfonation Routes

Direct sulfonation stands as a principal and widely employed method for the industrial production of benzenesulfonic acids due to its efficiency and use of readily available materials. chemicalbook.com

The direct sulfonation of 1,2,4-trichlorobenzene (B33124) to yield 2,4,5-trichlorobenzenesulfonic acid is a well-established process. The specific orientation of the sulfonic acid group to the 5-position is directed by the existing chloro substituents on the benzene (B151609) ring.

1,2,4-Trichlorobenzene is a colorless liquid or solid organochlorine compound that serves as the primary precursor in this synthesis. nih.govwikipedia.org It is a commercially significant raw material used in the production of herbicides and fungicides. google.com Its industrial applications also include its use as a high-temperature solvent and as an intermediate for dyes and pesticides. wikipedia.orgtpsgc-pwgsc.gc.ca The production of 1,2,4-trichlorobenzene can result from the chlorination of benzene or 1,4-dichlorobenzene. wikipedia.org

Fuming sulfuric acid, also known as oleum (B3057394), is a highly effective sulfonating agent for this reaction. numberanalytics.com Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) and is a much richer source of the active electrophile, SO₃, compared to concentrated sulfuric acid alone. libretexts.orgchemguide.co.uk The reaction is driven by the electrophilic attack of the sulfur trioxide molecule on the electron-rich aromatic ring of 1,2,4-trichlorobenzene. libretexts.org The use of oleum is common in industrial sulfonation due to its high reactivity. chemicalbook.comnumberanalytics.com For industrial applications, oleum with SO₃ concentrations of 20% or 65% is often used to minimize solidification points during storage and transport. chemicalbook.com

Chlorosulfonic acid (ClSO₃H) serves as a versatile and powerful alternative sulfonating agent. pageplace.deyoutube.com Discovered in 1854, it is a major industrial reagent used in the manufacturing of a variety of chemicals. pageplace.de When used in excess, it can directly chlorosulfonate a wide range of organic compounds, producing sulfonyl chlorides which are important synthetic intermediates. pageplace.de Unlike sulfonation with sulfuric acid, the use of chlorosulfonic acid does not produce water as a byproduct, which can be an advantage in certain synthetic protocols. chemicalbook.com However, it is known to react vigorously and can lead to increased side reactions if not controlled properly. chemicalbook.com

Control of the reaction temperature is critical in sulfonation reactions to ensure the desired product is formed and to minimize side reactions. While specific temperature data for the direct sulfonation of 1,2,4-trichlorobenzene is not extensively detailed in the provided results, general principles of aromatic sulfonation apply. For instance, the sulfonation of benzene with fuming sulfuric acid is typically conducted by warming the mixture at 40°C for a short duration. libretexts.orgchemguide.co.uk In a related synthesis, the reaction of 2,4-dichloro trichloro benzyl (B1604629) with chlorosulfonic acid is carried out at a much higher temperature range of 130-150 °C. google.com The synthesis of p-acetaminobenzenesulfonyl chloride using chlorosulfonic acid involves an initial cooling phase to 12-15°C, followed by heating to 60°C to complete the reaction. orgsyn.org

The stoichiometry of the reactants plays a significant role in the efficiency and outcome of the sulfonation. In the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related compound, the molar ratio of the starting material (2,4-dichloro trichloro benzyl) to chlorosulfonic acid and a catalyst is specified as 1:4-10:0.7-1.0. google.com For the preparation of p-acetaminobenzenesulfonyl chloride, a molar ratio of approximately 1:5 of the starting acetanilide (B955) to chlorosulfonic acid is used. orgsyn.org It is noted that smaller amounts of chlorosulfonic acid can be used, but this may necessitate longer reaction times. orgsyn.org

Interactive Data Tables

Table 1: Reactants for the Synthesis of this compound

| Role | Compound Name | Chemical Formula | Key Properties |

| Starting Material | 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | Colorless liquid or solid nih.govwikipedia.org |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | Rich source of electrophile SO₃ libretexts.orgchemguide.co.uk |

| Sulfonating Agent | Chlorosulfonic Acid | ClSO₃H | Powerful, water-free sulfonating agent chemicalbook.compageplace.de |

Table 2: General Reaction Conditions for Aromatic Sulfonation

| Parameter | Condition | Rationale / Example |

| Temperature | Varies (e.g., 40°C to 150°C) | To control reaction rate and minimize byproducts. Benzene sulfonation at 40°C with oleum. libretexts.orgchemguide.co.uk |

| Molar Ratio | Excess of sulfonating agent | To drive the reaction to completion. (e.g., 1:5 to 1:10 substrate to agent) google.comorgsyn.org |

| Reaction Time | Minutes to hours | Dependent on temperature, reactants, and molar ratios. libretexts.orgchemguide.co.ukorgsyn.org |

Process Optimization and Efficiency Considerations

Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing product yield while minimizing waste and byproducts.

The sulfonation of aromatic compounds, including the synthesis of this compound, is a reversible reaction. google.com Under certain conditions, the sulfonic acid product can undergo hydrolysis, reverting to the starting material (1,2,4-trichlorobenzene) and sulfuric acid. This reversibility is influenced by the concentration of the sulfuric acid; as the reaction proceeds, water is generated, which dilutes the acid and can slow down the reaction rate or favor the reverse hydrolysis reaction. google.com To mitigate this, the reaction is often carried out with a sulfonating agent like oleum, which contains excess sulfur trioxide (SO₃) that can react with the water formed.

The temperature at which the sulfonation reaction occurs is a critical parameter that influences the position of the sulfonic acid group on the aromatic ring. google.com For the synthesis of this compound from 1,2,4-trichlorobenzene, precise temperature control is necessary to ensure the sulfonic group attaches at the desired position and to prevent the formation of isomeric byproducts. The process involves a specific temperature profile, starting with the slow addition of 1,2,4-trichlorobenzene at a moderate temperature (55-60 °C), followed by heating to a higher temperature (100-105 °C) to drive the reaction to completion. google.com

Table 1: Reaction Temperature Profile for Controlled Sulfonation

| Stage | Temperature Range (°C) | Purpose |

|---|---|---|

| Initial Addition | 55 - 60 | Controlled initiation of the reaction. |

| Reaction Completion | 100 - 105 | To ensure complete sulfonation at the desired position. |

This data is based on a documented synthesis process. google.com

Traditional sulfonation methods often employ a large excess of sulfuric acid to drive the reaction forward and compensate for the dilution effect of the water produced. google.com This practice, however, leads to the generation of significant amounts of acidic waste, posing environmental concerns and increasing production costs. google.com An optimized process minimizes waste by carefully controlling the molar ratio of the reactants. By using fuming sulfuric acid and maintaining a molar ratio of 1,2,4-trichlorobenzene to sulfuric acid between 1:1 and 1:1.05, the reaction can proceed efficiently with significantly less waste. google.com This approach reduces environmental impact and improves the economic viability of the synthesis. google.com

Table 2: Optimized Reactant Ratios for Sulfonation

| Reactant | Amount (Example 1) | Amount (Example 2) | Molar Ratio (to 1,2,4-trichlorobenzene) |

|---|---|---|---|

| 1,2,4-Trichlorobenzene | 250 Kg | 250 Kg | 1 |

This data illustrates an optimized approach to minimize excess sulfonating agent. google.com

Isolation and Purification Techniques for Synthetic Products

Following the sulfonation reaction, the crude product mixture requires purification to isolate this compound of high purity. This typically involves decolorizing and salting out procedures.

Decoloring Processes

The crude sulfonation product is often colored due to minor side reactions and impurities. A common method for removing these colored impurities is through treatment with activated carbon. The sulfonation material is diluted in water and heated, after which activated carbon (gac) is added. google.com The mixture is held at an elevated temperature (e.g., 90-95 °C) to allow the activated carbon to adsorb the color bodies fully. google.com Afterward, the carbon is removed by filtration, leaving a decolorized filtrate containing the desired sulfonic acid. google.com In some processes, decolorization may occur in an alcohol solution during recrystallization. google.com

Salting Out Procedures

"Salting out" is a widely used technique to decrease the solubility of a desired compound in a solution, thereby inducing its precipitation or crystallization. google.comnih.gov In the purification of sulfonic acids, after dilution and decolorization of the reaction mixture, a salt such as sodium chloride is added to the aqueous solution. google.com The addition of the salt increases the ionic strength of the solution, reducing the solubility of the this compound (often as its sodium salt), which then precipitates out of the solution and can be collected by filtration. google.comgoogle.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene |

| This compound |

| Activated Carbon |

| Fuming Sulfuric Acid (Oleum) |

| Sodium Chloride |

| Sulfur Trioxide |

| Sulfuric Acid |

Crystallization and Drying

Following the initial sulfonation of 1,2,4-trichlorobenzene, the resulting crude this compound undergoes a multi-step purification process to yield the final crystalline product. The acid is known to be a white crystalline solid with a melting point between 120-125°C. ontosight.ai

The purification process typically involves several key stages. Initially, the sulfonation material is cooled, often to a temperature range of 80-90°C. To remove impurities and color, the mixture is diluted with water, heated, and treated with activated carbon. After the decolorizing agent is removed by filtration, the purified this compound is isolated. The isolation is achieved through methods such as "salting out" and washing, which promote crystallization from the aqueous solution. The final step is the drying of the collected crystals to obtain the finished, purified product.

Synthesis of Salts and Derivatives

The sulfonic acid group of this compound allows for the straightforward preparation of various salts. The synthesis of its potassium and sodium salts is of particular note.

The synthesis of potassium 2,4,5-trichlorobenzenesulfonate begins with the sulfonation of 2,4,5-trichlorobenzene. The resulting this compound is then neutralized with a suitable potassium base, such as potassium hydroxide (B78521) (KOH), to form the corresponding potassium salt.

To achieve high purity, the crude potassium salt is subjected to purification by crystallization and subsequent drying. This process yields the final product, which is typically a white to light yellow powder or crystal. tcichemicals.com

The production of sodium 2,4,5-trichlorobenzenesulfonate also starts with the sulfonation of 1,2,4-trichlorobenzene. A common industrial method involves using 25% oleum (fuming sulfuric acid) as the sulfonating agent. After the reaction is complete, the clear sulfonation mixture is poured into an aqueous solution of sodium chloride. This action causes the sodium salt of this compound to precipitate out of the solution, a technique known as salting out. This method can achieve yields in the range of 94–95%. The final product is typically a dry powder. nih.gov

Compound Data

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Sulfonate Group

The sulfonate group (-SO₃⁻) is an excellent leaving group, comparable to halides, making the sulfur atom susceptible to nucleophilic attack. However, the sulfonic acid itself is generally unreactive toward nucleophiles. For substitution to occur, the hydroxyl group of the sulfonic acid must first be converted into a better leaving group, typically by transforming it into a sulfonyl halide (e.g., sulfonyl chloride, -SO₂Cl) or a sulfonate ester. These derivatives are highly reactive towards a variety of nucleophiles.

The reaction of activated 2,4,5-trichlorobenzenesulfonic acid derivatives with primary and secondary amines yields the corresponding sulfonamides. This is a well-established transformation in organic synthesis. ucl.ac.uklibretexts.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl derivative and displacing the leaving group (e.g., chloride). libretexts.org

The general reaction is as follows: C₆H₂Cl₃SO₂Cl + 2 RNH₂ → C₆H₂Cl₃SO₂NHR + RNH₃⁺Cl⁻

Structurally similar 2,4,6-trichlorophenyl (TCP) sulfonate esters have been developed for the synthesis of sulfonamides and demonstrate high reactivity with both simple aliphatic amines and more challenging anilines. ucl.ac.uk This indicates that the trichlorinated benzene (B151609) moiety does not sterically hinder the approach of the amine nucleophile to the sulfur center.

Thiols and their conjugate bases, thiolates, are potent nucleophiles due to the high polarizability and soft nature of the sulfur atom. chemistrysteps.comresearchgate.net They can readily participate in nucleophilic substitution reactions. When 2,4,5-trichlorobenzenesulfonyl chloride (the activated form of the acid) is treated with a thiol, a thiosulfonate ester is formed.

The reaction proceeds via the attack of the thiol sulfur on the sulfonyl sulfur: C₆H₂Cl₃SO₂Cl + RSH → C₆H₂Cl₃SO₂SR + HCl

This reaction is analogous to the formation of sulfonate esters from alcohols. The high nucleophilicity of thiols ensures that this reaction generally proceeds efficiently. chemistrysteps.com

The conditions for nucleophilic substitution on sulfonyl derivatives, such as those derived from this compound, are chosen to facilitate the reaction between the electrophilic sulfur center and the nucleophile. researchgate.net Typically, these reactions are carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nucleophile, thereby increasing its nucleophilicity.

| Nucleophile | Activating Group | Solvent(s) | Base/Catalyst | Conditions | Product Class |

| Amines (RNH₂) | -SO₂Cl | Dichloromethane, THF, Acetonitrile | Pyridine, Triethylamine, DIPEA | Room Temperature or gentle heating | Sulfonamides |

| Thiols (RSH) | -SO₂Cl | Ethanol, THF, DMF | Triethylamine, Potassium Carbonate | 0°C to Room Temperature | Thiosulfonate Esters |

This table presents typical conditions for nucleophilic substitution reactions on activated arylsulfonyl derivatives.

The choice of solvent depends on the solubility of the reactants. Aprotic polar solvents are often preferred as they can solvate the ions involved without interfering with the nucleophile. libretexts.org For reactions involving amines, an excess of the amine can sometimes serve as both the nucleophile and the base. studymind.co.uk

Oxidation and Reduction Pathways

The sulfonic acid group and the polychlorinated aromatic ring in this compound are highly resistant to chemical oxidation. The sulfur atom is in its highest oxidation state (+6), and the benzene ring is deactivated by multiple electron-withdrawing groups.

However, degradation of the molecule can be achieved under very harsh oxidative conditions. For instance, electrochemical oxidation using high-potential anodes like Ti/SnO₂-Sb/Ce-PbO₂ can lead to the breakdown of structurally related chlorinated aromatic compounds such as 2,4,5-trichlorophenoxyacetic acid. nih.gov This process generates highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, H₂O, and chloride ions. nih.gov Direct oxidation of the sulfonic acid group itself is not a typical pathway, as it is already fully oxidized. nih.gov

The sulfonate group can be reduced under specific conditions. A common method for the reduction of arylsulfonic acids or their corresponding sulfonyl chlorides to thiols involves the use of strong reducing agents. google.com A well-documented procedure for analogous compounds like p-dichlorobenzene sulfonyl chloride uses zinc dust in an acidic medium (e.g., aqueous sulfuric acid). google.com

The probable reaction for this compound would be: C₆H₂Cl₃SO₃H + 3 Zn + 3 H₂SO₄ → C₆H₂Cl₃SH + 3 ZnSO₄ + 2 H₂O

This transformation is significant as it converts the highly water-soluble sulfonic acid into a less soluble thiol, fundamentally altering its chemical properties. The reaction proceeds by the transfer of electrons from the metal to the sulfur center, with the acidic environment providing the necessary protons.

Role of the Sulfonate Group in Reaction Pathways

The sulfonic acid moiety (-SO₃H) is a pivotal functional group that strongly influences the molecule's reactivity. It is a strongly acidic group and is typically ionized as a sulfonate (-SO₃⁻) under many conditions.

One of the primary reactions involving the sulfonic acid group is its conversion into sulfonyl chlorides (-SO₂Cl). This transformation is significant as sulfonyl chlorides are versatile intermediates in organic synthesis. For instance, the treatment of this compound with a mixture of sulfuryl chloride and chlorosulfuric acid yields 2,4,5-trichlorobenzenesulfonyl chloride. google.com This intermediate is notably used in the synthesis of the insecticide Tetradafion. google.com

The sulfonate group can also be subject to nucleophilic substitution at the sulfur atom. While reactions directly on this compound are not extensively detailed, studies on analogous arenesulfonyl compounds show that the substitution at the tetrahedral sulfur atom can proceed via an SN2-like mechanism with inversion of configuration. nih.gov The reaction pathway often involves the addition of a nucleophile to the electropositive sulfur atom, followed by the departure of a leaving group. nih.gov

Furthermore, the sulfonation process to produce this compound is itself a key transformation. It is prepared through the sulfonation of 1,2,4-trichlorobenzene (B33124) using fuming sulfuric acid (oleum) at elevated temperatures, typically between 100 and 105°C. google.com This reaction is reversible under certain conditions, and the sulfonate group can be removed (desulfonation) in the presence of dilute acid.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound is profoundly affected by the attached substituents: three chlorine atoms and one sulfonic acid group. Both types of substituents are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com

During an EAS reaction, an electrophile attacks the π-electron system of the benzene ring. libretexts.org The rate and position of this attack are determined by the electronic properties of the substituents already present.

Chlorine atoms: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the sigma complex). msu.edu

Sulfonic acid group: The -SO₃H group is strongly deactivating and a meta-director. It withdraws electron density both by induction and resonance, destabilizing any adjacent positive charge that forms during electrophilic attack. masterorganicchemistry.com

In this compound, the positions on the ring are C1-SO₃H, C2-Cl, C4-Cl, and C5-Cl. The only available positions for substitution are C3 and C6. The directing effects of the existing substituents are as follows:

The C1-SO₃H group directs incoming electrophiles to the C3 position (meta).

The C2-Cl atom directs to the C6 position (para) and C3 (ortho, but this position is already substituted).

The C4-Cl atom directs to the C6 position (ortho).

The C5-Cl atom directs to the C3 position (ortho).

The directing effects are therefore antagonistic, with some groups favoring the C3 position and others the C6 position. msu.edu However, the cumulative deactivating effect of four electron-withdrawing groups makes further electrophilic substitution on this ring extremely difficult to achieve under standard conditions.

Conversely, the strong electron-withdrawing nature of the chloro and sulfonate substituents activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) . In this type of reaction, a nucleophile attacks the ring and displaces one of the leaving groups, typically a halide. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. msu.edu The presence of multiple such groups, particularly at positions ortho and para to a leaving group, significantly enhances the rate of SNAr reactions. msu.edu

Interactive Data Table: Substituent Effects on Aromatic Ring

| Substituent Group | Position | Electronic Effect | Directing Influence (for EAS) |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | C1 | Strongly Deactivating | Meta |

| Chlorine (-Cl) | C2 | Deactivating | Ortho, Para |

| Chlorine (-Cl) | C4 | Deactivating | Ortho, Para |

| Chlorine (-Cl) | C5 | Deactivating | Ortho, Para |

Applications in Chemical Synthesis and Industry

Reagent in Organic Synthesis

The reactivity of 2,4,5-trichlorobenzenesulfonic acid makes it a valuable component in organic synthesis for creating specific substituted aromatic compounds.

This compound is a precursor in the synthesis of various substituted aromatic compounds, notably in the agrochemical sector. It is an intermediate in the production of fungicides and herbicides. ontosight.airesearchgate.net For instance, the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) involves the use of 2,4,5-trichlorophenol (B144370), which can be produced from 1,2,4-trichlorobenzene (B33124) through a process that includes sulfonation. wikipedia.orggoogle.com The 2,4,5-trichlorophenyl group, derived from this chemistry, is a key structural component in certain classes of fungicides. researchgate.net

While various chemical tests exist for the identification of primary, secondary, and tertiary amines, there is no significant scientific literature to support the use of this compound for this purpose. vedantu.combyjus.comresearchgate.net Tests for amines, such as the Hinsberg test, typically employ reagents like benzenesulfonyl chloride. byjus.com Another method for the quantitative determination of amines uses 2,4,6-trinitrobenzenesulfonic acid. nih.gov

Intermediate in Specialty Chemical Production

The role of this compound as a building block is evident in the production of certain specialty chemicals, particularly agrochemicals. ontosight.ai It has been used in the manufacturing of pesticides and herbicides. ontosight.ai For example, compounds containing the 2,4,5-trichlorophenyl moiety have been investigated for their fungicidal properties against pathogens like Botrytis cinerea. researchgate.net Research has shown that N-(2,4,5-trichlorophenyl)-sulfonamide derivatives exhibit significant fungicidal activity. researchgate.net Additionally, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent herbicide, was historically synthesized using intermediates derived from 2,4,5-trichloro-substituted benzene (B151609) compounds. wikipedia.orghealthandenvironment.org While it is also generally cited as an intermediate in the synthesis of dyes and pigments, specific examples are not prevalent in publicly available scientific literature. ontosight.ai

Advanced Materials Science Applications

In recent years, derivatives of this compound have found applications in the field of materials science, particularly in the development of renewable energy technologies.

Currently, there is a lack of significant research in the public domain to suggest that this compound or its salts are commonly used as components in electrolytes or ionic liquids for research purposes. at.uasemanticscholar.orgmdpi.com

A notable application of a derivative of this compound is in the advancement of perovskite solar cells (PSCs). The potassium salt, this compound potassium salt (referred to in research as 3Cl-BSAK), is used as a multifunctional agent to modify the buried tin oxide (SnO₂)/perovskite interface in regular PSCs. researchgate.nethealthandenvironment.org

This interfacial modification has been shown to have several beneficial effects. The 3Cl-BSAK interacts efficiently with uncoordinated tin, which helps in filling oxygen vacancies on the SnO₂ surface. researchgate.net This passivation of defects, combined with the synergistic effects of the organic anion and the potassium ion, leads to a reduction in defect density, carrier recombination, and hysteresis in the solar cells. ontosight.airesearchgate.net As a result, perovskite solar cells modified with 3Cl-BSAK have demonstrated a significant increase in power conversion efficiency (PCE) and open-circuit voltage (V_OC). ontosight.aihealthandenvironment.org Unencapsulated devices have also shown improved stability, maintaining a high percentage of their initial efficiency after extended periods of aging at elevated temperatures. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound for the applications outlined in the user's request. Extensive searches for this particular compound in the context of perovskite solar cell research, including its use in the modification of the tin oxide (SnO2)/perovskite interface, its impact on defect density and carrier recombination, its influence on perovskite film quality, or any synergistic effects, did not yield any relevant results.

Therefore, this article cannot be generated as the scientific basis for the requested content does not exist in the public domain. The information required to accurately and factually address the specified outline points concerning this compound is not available.

Environmental Fate and Degradation Studies

Environmental Mobility and Transport

The movement of 2,4,5-Trichlorobenzenesulfonic acid through various environmental compartments is dictated by its physical and chemical properties, primarily its water solubility and its tendency to adsorb to soil and sediment.

This compound is reported to be a white crystalline solid that is highly soluble in water. ontosight.ai This high water solubility is a characteristic feature of benzenesulfonic acids, which are strong acids and exist predominantly as anions in aqueous solutions. nih.gov The sulfonic acid group (-SO₃H) is highly polar and readily ionizes, which facilitates its dissolution in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃O₃S | nih.gov |

| Molecular Weight | 261.51 g/mol | cookechem.com |

| Appearance | White to almost white powder to crystal | cookechem.com |

| Predicted pKa | -1.70 ± 0.50 | cookechem.com |

| Predicted Water Solubility | Almost transparent | cookechem.com |

| Predicted LogP | 2.6 | nih.gov |

Note: Some values are predicted from computational models due to a lack of experimental data.

The adsorption of this compound to soil and sediment is influenced by a combination of factors, including the organic carbon content of the matrix, pH, and the chemical's own properties. The presence of the highly polar and anionic sulfonate group generally leads to weak adsorption to soil particles, as it increases the compound's affinity for the aqueous phase.

However, the three chlorine atoms on the benzene (B151609) ring introduce a degree of hydrophobicity (lipophilicity) to the molecule, which can counteract the effect of the sulfonic acid group to some extent. Chlorinated hydrocarbons, in general, tend to adsorb to organic matter in soil and sediment. nih.govmdpi.com The extent of this adsorption is often correlated with the organic carbon content of the soil or sediment. mdpi.com

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is dependent on its susceptibility to degradation processes, particularly microbial degradation.

There is a lack of direct studies on the microbial degradation of this compound. However, research on the biodegradation of other sulfonated aromatic compounds and chlorinated hydrocarbons provides a basis for hypothesizing potential degradation pathways. Aromatic sulfonic acids are known to be biodegradable by various microorganisms, which can utilize them as a source of carbon, sulfur, or energy. nih.govd-nb.info Similarly, the biodegradation of chlorinated benzenes has been extensively studied. nih.govmicrobe.com

The degradation of such compounds often begins with an initial attack on the aromatic ring, which can be challenging due to its stability. The presence of both chlorine and sulfonate substituents on the benzene ring of this compound likely makes it a recalcitrant molecule.

While no specific microorganisms have been identified for the degradation of this compound, studies on related compounds suggest potential candidates. Bacteria from the genera Pseudomonas and Alcaligenes have been shown to degrade benzenesulfonates. nih.gov For instance, Alcaligenes sp. strain O-1 can grow on benzene sulfonate as a sole carbon source. nih.gov Fungi have also been implicated in the degradation of chlorinated aromatic compounds, such as the white-rot fungus Rigidoporus sp. FMD21 which can degrade 2,4-D and 2,4,5-T. nih.gov It is plausible that similar microbial strains, capable of degrading both sulfonated and chlorinated aromatic structures, could potentially metabolize this compound.

The enzymatic breakdown of sulfonated and chlorinated aromatic compounds typically involves a series of reactions catalyzed by specific enzymes. The initial and often rate-limiting step in the aerobic degradation of many aromatic compounds is the cleavage of the aromatic ring, which is commonly initiated by dioxygenase enzymes. ub.edu These enzymes introduce two hydroxyl groups onto the benzene ring, making it less stable and more susceptible to further degradation.

For sulfonated aromatics, a key step is desulfonation, the removal of the sulfonate group. This can occur through different enzymatic mechanisms, including oxygenase-catalyzed reactions that lead to the formation of catechols, which are then further metabolized. nih.govd-nb.infonih.gov In the case of chlorinated aromatics, dehalogenation is a critical step, which can occur either aerobically or anaerobically. nih.gov Aerobic degradation of chlorinated benzenes often proceeds through the formation of chlorocatechols. ub.edu

Given the structure of this compound, a hypothetical aerobic degradation pathway could involve an initial dioxygenase attack on the aromatic ring, followed by desulfonation and dehalogenation, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle. The genes encoding these degradative enzymes are often located on plasmids, which can be transferred between different bacterial species, facilitating the evolution of new degradative capabilities. ub.edu However, it must be emphasized that in the absence of specific studies on this compound, these proposed pathways and enzymatic mechanisms remain speculative.

Abiotic Transformation Processes

Presence and Removal from Environmental Waters

The detection of industrial chemicals and their byproducts in water sources is a growing environmental concern. Understanding their presence and the efficacy of removal technologies is essential for water quality management.

Groundwater monitoring programs are in place in various regions to detect the presence of pesticides and other contaminants. ca.govusgs.govca.govny.gov While these programs analyze for a wide range of compounds, including many chlorinated pesticides and their degradation products, specific monitoring data for this compound in groundwater is not widely reported in the available literature. However, the related compound 2,4,5-trichlorophenoxyacetic acid is known to have a high potential for leaching into groundwater, suggesting that its derivatives could also be mobile in soil. herts.ac.uk The detection of other sulfonated compounds, such as perfluorooctane (B1214571) sulfonic acid (PFOS), in groundwater highlights the potential for persistent sulfonated chemicals to contaminate these resources. ca.gov

Various water treatment technologies have been investigated for the removal of chlorinated aromatic compounds, which can serve as a proxy for the potential treatment of this compound.

Adsorption by Activated Carbon:

Adsorption onto activated carbon is a widely used and effective method for removing organic contaminants from water. nih.govnih.govresearchgate.netscielo.org.mx Studies on the removal of chlorophenols, such as 2,4,6-trichlorophenol, have demonstrated the high adsorption capacity of activated carbon. researchgate.net The effectiveness of adsorption is influenced by factors such as the pH of the solution and the surface chemistry of the activated carbon. For acidic compounds like sulfonic acids, a lower pH generally favors adsorption. Given its chemical structure, this compound would be expected to adsorb to activated carbon, although the efficiency would need to be determined through specific studies.

| Contaminant | Adsorbent | Key Findings |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Granular Activated Carbon (acid-modified) | Optimal removal at pH 3; conforms to Langmuir and Freundlich models. nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Static-air-activated carbon fibers | Favorable adsorption at lower pH values. nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | Pine cone powder | Optimum pH for adsorption was 6.0. researchgate.net |

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes (AOPs) are a suite of technologies that utilize highly reactive radicals, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants. nih.govresearchgate.net Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems.

Ozonation: Catalytic ozonation has been shown to effectively degrade compounds like 2,4,6-trichloroanisole (B165457) in drinking water by enhancing the generation of hydroxyl radicals. nih.gov The combination of ozone with UV light and a catalyst like TiO₂ can significantly enhance the mineralization of chlorinated compounds like 2,4-D. bioline.org.br

Fenton and Photo-Fenton Processes: The Fenton reaction, which involves the use of ferrous ions and hydrogen peroxide, is a powerful oxidation method for various organic contaminants. epa.gov The photo-Fenton process, which incorporates UV light, can further enhance the degradation efficiency. For example, the photoelectro-Fenton treatment has been shown to achieve rapid and complete mineralization of 2,4,5-T. researchgate.net A modified Fenton reaction has also been used for the dechlorination of 2,4,6-trichlorophenol. uky.edu

These AOPs have demonstrated high efficiency in breaking down the aromatic ring and achieving complete mineralization of chlorinated organic compounds into carbon dioxide, water, and inorganic ions. researchgate.net It is therefore highly probable that AOPs would be effective in the treatment of water contaminated with this compound.

Advanced Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is fundamental to separating 2,4,5-Trichlorobenzenesulfonic acid from mixtures for accurate quantification and identification. The choice of chromatographic method depends on the sample's complexity, the analyte's concentration, and the required level of detail.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the compound's polarity and ionic nature conferred by the sulfonic acid group, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For acidic compounds like this compound, multicolumn HPLC (MC-HPLC) techniques can be particularly effective for analysis within complex matrices. nih.gov This can involve using a strong anion exchanger column to initially trap the acidic analyte, allowing neutral and cationic components to be washed away. nih.gov Subsequently, by altering the pH of the mobile phase, the target compound can be eluted from the first column and transferred to a second, often a reversed-phase (C18 or C8) column, for further separation and analysis. nih.gov This column-switching approach enhances selectivity and achieves on-column trace enrichment, enabling detection at low concentrations. nih.gov

Gas Chromatography (GC) for Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like sulfonic acids. Therefore, a derivatization step is required to convert the polar, non-volatile this compound into a more volatile and thermally stable derivative.

A common derivatization strategy for acidic compounds involves esterification. For instance, acidic herbicides and phenolic compounds have been successfully analyzed by GC after conversion to their pentafluorobenzyl (PFB) derivatives. nih.gov This process, using PFB bromide, creates derivatives that are highly sensitive to electron capture detection (ECD), a common GC detector. nih.gov The resulting PFB ether or ester is significantly more volatile and can be readily analyzed by GC. However, it is crucial to consider potential degradation during analysis; related compounds like 2,4,5-T have been shown to degrade in the GC injector system, which can lead to misidentification. eurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique for the detection and identification of this compound. It combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing definitive identification based on molecular weight and fragmentation patterns.

The compound is typically analyzed using an electrospray ionization (ESI) source, which is well-suited for polar and ionic molecules. Analysis is often performed in negative ion mode, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ anion. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. For related trichlorophenyl compounds, in-source fragmentation can be a challenge, necessitating good chromatographic separation to avoid analytical errors. eurl-pesticides.eu

The following table summarizes mass spectrometry data for this compound.

| Parameter | Value |

| Precursor m/z | 258.8795714 |

| Adduct | [M-H]⁻ |

| Ionization Mode | Negative ESI |

| MS Level | MS2 |

| Top 5 Product Ion Peaks (m/z) | 258.879571, 194.917671, 158.940994, 34.969401, 79.957363 |

| Data sourced from PubChem CID 80786. nih.gov |

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is an effective technique for analyzing complex mixtures containing polar compounds like halogenated sulfonic acids. acs.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering properties intermediate between a gas and a liquid. wikipedia.orgteledynelabs.com This hybrid nature allows for high-efficiency separations, often with shorter run times than HPLC. teledynelabs.com

SFC is particularly advantageous for analyzing highly polar compounds that are challenging to retain in reversed-phase LC. acs.org When coupled with high-resolution mass spectrometry (HRMS), SFC becomes a powerful tool for identifying unknown polar substances, such as disinfection byproducts in water. acs.org Research has demonstrated the successful application of SFC-HRMS in identifying novel halogenated sulfonic acids, showcasing its potential for the analysis of this compound in complex environmental samples. acs.org The technique is complementary to LC and GC, and its use of normal- and reverse-phase columns expands the range of analyzable compounds. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for the structural analysis of this compound by identifying its functional groups. The FTIR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Raman Spectroscopy

While specific Raman spectral data for this compound is not detailed in the provided research, the principles of the technique can be illustrated by studies on structurally related compounds. For example, a vibrational spectroscopic investigation on (2,4,5-Trichlorophenoxy) Acetic acid utilized FT-Raman alongside computational methods to assign fundamental frequencies and analyze the vibrational sequence pattern. nih.gov A similar approach for this compound would involve identifying the characteristic vibrational modes associated with the sulfonate group (-SO₃H), the C-Cl bonds, and the benzene (B151609) ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. psu.educarleton.edu The method works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. psu.edu Because the kinetic energy of an emitted photoelectron is dependent on its initial binding energy, XPS can identify the elements present and their oxidation states. psu.educarleton.edu

In the context of this compound, XPS analysis would be critical for studying its presence and chemical state on a surface, for instance, when it is used as a dopant or surface modifier. The high-resolution spectra of key elements—carbon (C 1s), oxygen (O 1s), sulfur (S 2p), and chlorine (Cl 2p)—would provide definitive evidence of its chemical structure. The binding energy for the S 2p peak is expected to be around 168.5 eV, characteristic of a sulfate (B86663) or sulfonate group. researchgate.net

Table 1: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical Group Attribution |

| S | 2p | ~168.5 | Sulfonate Group (-SO₃H) researchgate.net |

| O | 1s | ~532.4 | Sulfonate Group (-SO₃H) mdpi.com |

| Cl | 2p | ~200.0 | Carbon-Chlorine Bond (C-Cl) |

| C | 1s | ~284.7 | Aromatic Ring (C-C, C-H) researchgate.net |

| C | 1s | ~286.0 | Carbon-Chlorine Bond (C-Cl) |

| C | 1s | ~287.0 | Carbon-Sulfur Bond (C-S) |

Note: The binding energies are approximate values based on data for similar functional groups and can shift slightly depending on the specific chemical environment.

Advanced Imaging and Microscopy Techniques

Advanced imaging techniques are essential for visualizing the physical and morphological characteristics of materials at the micro- and nanoscale. For substances like this compound, especially when incorporated into films or onto surfaces, these methods reveal details about surface structure, roughness, and phase distribution.

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. nih.gov It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's topography and composition. nih.gov SEM is particularly useful for examining the dimensional topography and distribution of features on a surface. nih.gov

When this compound is a component in a composite or polymer film, SEM can be used to analyze the film's morphology. For instance, researchers have used SEM to study the surface of zein (B1164903) films prepared under different pH conditions and to reveal the growth of hemispherical crystallites on the surface of CZTS thin films. researchgate.netresearchgate.net Applied to a film containing this compound, SEM could reveal:

The presence of any phase separation or aggregation of the sulfonic acid.

Changes in surface texture or porosity resulting from its inclusion.

The distribution and size of any crystalline domains that may form.

Atomic Force Microscopy (AFM) for Surface Roughness and Potential

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy capable of providing a three-dimensional topographic map of a surface with resolution on the order of fractions of a nanometer. wikipedia.orgpsu.edu An AFM generates images by scanning a sharp tip at the end of a flexible cantilever across the sample surface. wikipedia.org The vertical movements of the tip, caused by forces between the tip and the surface, are recorded to construct the topographic image. psu.edu This allows for quantitative measurements of surface roughness. psu.edu

Furthermore, AFM can operate in various modes to probe different surface properties. Kelvin Probe Force Microscopy (KPFM), a mode of AFM, can map the surface potential and work function of a sample, providing insights into its electronic properties. psu.edu Force spectroscopy mode can measure local mechanical properties like adhesion and stiffness. richterlab.orgnih.gov

For a surface treated or functionalized with this compound, AFM would be used to quantify changes in surface morphology and properties. For example, it could measure the increase in surface roughness after deposition or map the changes in surface potential due to the presence of the polar sulfonate groups.

Table 2: Illustrative AFM Surface Roughness Data

| Sample | Ra (Average Roughness) | Rq (Root Mean Square Roughness) |

| Uncoated Substrate | 0.5 nm | 0.7 nm |

| Substrate with this compound Film | 2.1 nm | 2.9 nm |

Note: This table provides hypothetical data to illustrate how AFM is used to quantify changes in surface roughness. Ra is the arithmetic average of the absolute values of the height deviations from the mean line, while Rq is the root mean square average of the height deviations.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing predictions of geometry, stability, and electronic properties that are fundamental to understanding reactivity researchgate.net. For a molecule such as 2,4,5-Trichlorobenzenesulfonic acid, DFT calculations can determine key parameters that govern its chemical behavior.

A typical DFT study involves selecting a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate a solution to the Schrödinger equation researchgate.net. These calculations yield critical information about the molecule's optimized geometry (bond lengths and angles), which determines the steric accessibility of potential reaction sites. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, respectively. Properties like ionization potential, electron affinity, and chemical hardness can be derived from these orbital energies researchgate.net. The presence of three electron-withdrawing chlorine atoms and the sulfonic acid group significantly influences the electron density distribution around the benzene (B151609) ring, a key feature that electronic structure analysis quantifies.

Table 1: Typical Parameters in DFT Calculations for Electronic Structure Analysis

| Parameter | Description | Relevance to this compound |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP is a common hybrid functional for organic molecules. |

| Basis Set | A set of functions used to build the molecular orbitals. | 6-311++G(d,p) is a flexible basis set suitable for this type of molecule. |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines bond lengths, bond angles, and steric hindrance. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electrophilic and nucleophilic characteristics. |

Computational studies have been employed to understand the interaction of this compound derivatives with surfaces, which is crucial for applications in materials science. Research on perovskite solar cells has utilized its potassium salt, Potassium 2,4,5-Trichlorobenzenesulfonate (3Cl-BSAK), as a surface passivation agent for tin oxide (SnO₂) electron transport layers osti.govabo.firesearchgate.net.

DFT calculations were used to determine the adsorption energy of the molecule on the SnO₂ surface. The adsorption energy (E_ads) is typically calculated using the formula: E_ads = E_(molecule+surface) - (E_molecule + E_surface) where E_(molecule+surface) is the total energy of the molecule adsorbed on the surface, E_molecule is the energy of the isolated molecule, and E_surface is the energy of the clean surface slab osti.govabo.fi.

These studies revealed an efficient interaction between the carbon-chlorine bonds of the molecule and uncoordinated tin (Sn) atoms on the SnO₂ surface, which effectively fills oxygen vacancies osti.govabo.firesearchgate.net. This passivation reduces defect density and suppresses ion migration, leading to improved device performance and stability researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While MD simulations are a relevant technique for analyzing ion migration and dynamics in systems like perovskite solar cells where this compound derivatives are used researchgate.net, specific MD studies focusing on the dynamic behavior of the this compound molecule itself are not widely reported in publicly available literature. Such simulations could, in principle, provide insight into its conformational dynamics, solvation, and transport properties in various media.

Structure-Reactivity Relationships and Mechanistic Insights

Computational studies provide significant mechanistic insights into how the specific structure of this compound dictates its reactivity.

Acidity : The presence of three strong electron-withdrawing chlorine atoms on the benzene ring enhances the acidity of the sulfonic acid group. The acidity of substituted benzenesulfonic acids increases with the number of halogen substituents. Therefore, this compound is expected to be a stronger acid than benzenesulfonic acid or dichlorobenzenesulfonic acid, a prediction rooted in its electronic structure nih.gov.

Surface Interaction Mechanism : As revealed by DFT calculations, the arrangement of chlorine atoms at the 2, 4, and 5 positions is key to its function as a passivating agent on SnO₂ surfaces. The structure allows for an effective interaction between the C-Cl bonds and surface Sn atoms, leading to the passivation of defects osti.govabo.firesearchgate.net. This is a clear example where the specific molecular structure directly relates to its functional reactivity at an interface. This synergistic effect of the organic anion and the potassium cation (in the case of 3Cl-BSAK) has been shown to reduce defect density and hysteresis in solar cell devices researchgate.net.

Environmental Modeling of Fate and Transport

Computational models are essential for predicting the environmental distribution and longevity of chemical compounds. While specific modeling studies for this compound are not prominent, the methodologies applied to structurally similar compounds provide a clear framework for how its fate would be assessed.

The environmental persistence and mobility of this compound can be predicted using a variety of in silico tools and multimedia mass balance models. For related compounds like chlorobenzenes and linear alkylbenzene sulfonates, a systematic modeling approach is often used osti.gov.

Applicable Models : Software packages such as the US EPA's EPISuite can be used to predict key physicochemical properties and degradation half-lives in air, water, and soil. Regional-scale Level III fugacity models, like ChemCAN, are used to predict a chemical's fate in a specific environment by considering emissions, transport, and degradation processes osti.gov.

Predicted Behavior : As a chlorinated aromatic compound, its biodegradation is expected to be limited researchgate.net. The sulfonic acid group, being highly polar and water-soluble, will dominate its mobility behavior, likely leading to high mobility in water and low adsorption to soil or sediment. However, the chlorinated benzene ring structure suggests it would be resistant to degradation, indicating potential environmental persistence. The combination of high mobility and persistence is a concern, as it suggests the potential for widespread distribution in aquatic environments.

Lack of Specific Research Hinders Kinetic Modeling of this compound Degradation

The modeling of degradation kinetics is a crucial aspect of understanding the environmental fate and persistence of a chemical compound. These models typically involve mathematical descriptions of the rate at which a substance breaks down under various conditions. Key parameters often investigated include the order of the reaction (e.g., zero-order, first-order, second-order), the rate constant (k), and the half-life (t½) of the compound. Furthermore, computational studies can provide insights into the reaction mechanisms at a molecular level, helping to predict degradation pathways and the formation of intermediates.

For many organic pollutants, degradation kinetics are studied under different environmental and laboratory conditions, including biotic and abiotic processes. Biotic degradation involves microbial breakdown, and kinetic models in this context can be more complex, often following Michaelis-Menten or Monod kinetics, which account for enzyme and substrate concentrations. Abiotic degradation pathways include processes like photolysis, hydrolysis, and oxidation, each with its own characteristic kinetic models. For instance, photodegradation rates are often modeled as a function of light intensity and quantum yield.

Without specific studies on this compound, it is not possible to present detailed research findings or data tables on its degradation kinetics. The development of such models would require dedicated experimental work to measure the disappearance of the parent compound and the appearance of degradation products over time under controlled conditions. Subsequent data analysis would then allow for the fitting of various kinetic models to determine the most appropriate mathematical description of the degradation process. Such research would be invaluable for environmental risk assessment and the development of effective remediation strategies for this compound.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Production

Current production of 2,4,5-trichlorobenzenesulfonic acid and its sodium salt primarily involves the sulfonation of 1,2,4-trichlorobenzene (B33124). chemicalbook.com One method utilizes 25% oleum (B3057394), with the resulting mixture poured into a sodium chloride solution to yield the sodium salt with a 94-95% efficiency. chemicalbook.com Another established route is the chlorosulfonation of trichlorobenzene with chlorosulfuric acid at 90°C, followed by hydrolysis of the resulting 2,4,5-trichlorobenzenesulfonyl chloride. chemicalbook.com

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound remains an area ripe for exploration. As a strong acid and a substituted aromatic compound, it holds potential for a variety of chemical transformations that have yet to be fully investigated. Future research could focus on leveraging the sulfonic acid group as a catalyst or a directing group in organic synthesis. For instance, its acidic nature could be harnessed in acid-catalyzed reactions like esterifications, alkylations, or rearrangements, potentially offering unique selectivity due to the sterically bulky and electron-withdrawing trichlorophenyl group. mdpi.com

Furthermore, the three chlorine atoms on the benzene (B151609) ring present opportunities for nucleophilic aromatic substitution (SNAr) reactions. Investigating the differential reactivity of these chlorine atoms could lead to the synthesis of novel, selectively substituted derivatives with potential applications in pharmaceuticals or materials science. nih.govbeilstein-journals.org Exploring its behavior under various reaction conditions, including photochemical and electrochemical methods, could also unveil novel transformation pathways and lead to the creation of new molecular architectures.

Expanded Applications in Materials Science and Industrial Processes

While the sodium salt of this compound has found use as a flame retardant in the plastics industry, its potential in materials science is far from exhausted. nih.gov Future research could explore its incorporation into novel polymer systems to enhance thermal stability, flame retardancy, and other material properties. Its rigid, chlorinated aromatic structure could contribute to the development of high-performance polymers with tailored characteristics.

In industrial processes, this compound and its derivatives could serve as valuable intermediates. For example, esters and amides of related chlorobenzenesulfonic acids have been utilized in crop protection products. chemicalbook.com Research into the synthesis and application of similar derivatives of this compound could lead to new agrochemicals or industrial biocides. Furthermore, its acidic properties suggest potential applications as a catalyst in various industrial chemical transformations, offering an alternative to more corrosive or less stable acid catalysts.

Advanced Environmental Remediation Strategies

The persistence of chlorinated aromatic compounds in the environment necessitates the development of effective remediation strategies. While this compound itself is a subject of environmental concern, research into its degradation can inform broader remediation efforts for similar pollutants. Advanced oxidation processes (AOPs), such as those involving photochemically generated hydroxyl radicals, represent a promising avenue for the breakdown of such recalcitrant compounds. ethz.ch

Bioremediation also holds significant potential. Studies have shown that certain microorganisms can degrade related chlorinated compounds like 2,4,5-trichlorophenoxyacetic acid and 2,4,6-trichlorophenol. nih.govnih.govresearchgate.net Future research should focus on identifying and engineering microbial strains or consortia capable of efficiently degrading this compound. This could involve isolating novel microorganisms from contaminated sites or using genetic engineering to enhance the degradative capabilities of known strains. Understanding the metabolic pathways involved in the breakdown of this compound is crucial for developing effective bioremediation technologies. nih.gov

Integration of Multi-Omics Approaches in Biodegradation Research

To unlock the full potential of bioremediation, a deeper understanding of the molecular mechanisms underlying the microbial degradation of this compound is essential. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for this purpose. mdpi.com

By sequencing the genomes of degrading microorganisms, researchers can identify the genes encoding the enzymes responsible for breaking down the compound. nih.govresearchgate.net Transcriptomics can then reveal which of these genes are actively expressed in the presence of the pollutant, while proteomics can identify the specific proteins (enzymes) that are produced. Metabolomics can be used to track the formation of intermediate breakdown products, providing a complete picture of the degradation pathway. nih.gov

This integrated approach can help to:

Elucidate the complete enzymatic pathway for the biodegradation of this compound.

Identify rate-limiting steps in the degradation process.

Understand how microorganisms adapt and respond to the presence of this compound.

Provide the necessary knowledge to engineer more efficient and robust microbial strains for bioremediation purposes. mdpi.comnih.gov

By combining these advanced analytical techniques, researchers can move beyond simply observing biodegradation to actively designing and optimizing biological systems for the effective removal of this compound and other persistent organic pollutants from the environment.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-trichlorobenzenesulfonic acid, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound is synthesized via sulfonation of 1,2,4-trichlorobenzene using concentrated sulfuric acid at elevated temperatures (80–100°C). Key optimization parameters include reaction time (12–24 hours) and stoichiometric control to avoid over-sulfonation. Post-synthesis, hydrolysis with aqueous NaOH yields the sodium salt, which is purified via recrystallization. Byproducts like residual chlorobenzenes can be minimized by maintaining precise temperature control and using excess sulfonating agent .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic proton environments (δ 7.5–8.0 ppm for sulfonic acid protons). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity (>98%). Mass spectrometry (ESI-MS) validates molecular weight (261.51 g/mol), while FT-IR detects sulfonic acid groups (S=O stretching at 1180–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as harmful (Xn) with risks of impaired fertility (R62) and fetal harm (R63). Use fume hoods, nitrile gloves, and lab coats. Store in airtight, light-resistant containers at 2–8°C. Immediate decontamination of spills requires neutralization with sodium bicarbonate and absorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction intermediates and mechanistic pathways influence the synthesis of this compound?

- Methodological Answer : The sulfonation mechanism proceeds via electrophilic substitution, where SO₃H⁺ attacks the aromatic ring. Intermediate stability is influenced by the electron-withdrawing effects of chlorine substituents, favoring sulfonation at the 4-position. Kinetic studies (e.g., monitoring via in-situ Raman spectroscopy) reveal that excess sulfuric acid accelerates intermediate formation but risks polysulfonation. Computational DFT modeling predicts regioselectivity based on charge distribution .

Q. What strategies are effective in identifying and mitigating byproducts during desulfonation of this compound derivatives?

- Methodological Answer : Desulfonation using constant-boiling hydrobromic acid (48% HBr) at reflux (120°C, 6 hours) generates 2,5-dichlorophenol. Byproducts like 2,4-dichlorophenol arise from incomplete sulfonic acid removal. Mitigation involves optimizing HBr stoichiometry (1:3 molar ratio) and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent). GC-MS analysis identifies residual sulfonate esters, which are removed via alkaline washes .

Q. How can computational chemistry predict the solubility and reactivity of this compound in different solvents?

- Methodological Answer : Molecular dynamics simulations (e.g., COSMO-RS) estimate solubility parameters in polar aprotic solvents (e.g., DMSO, logP ≈ 3.97). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic reactivity. Solvent effects on sulfonic acid dissociation (pKa ≈ 1.2) are modeled using continuum solvation models (SMD), guiding solvent selection for reactions .

Q. What stability challenges arise when storing this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) show degradation above 40°C or pH < 2, leading to hydrolysis of the sulfonic acid group. Storage at pH 6–8 (buffered solutions) and 4°C extends shelf life. LC-MS monitors degradation products like 2,4,5-trichlorobenzene. Thermal gravimetric analysis (TGA) confirms stability up to 150°C in inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.